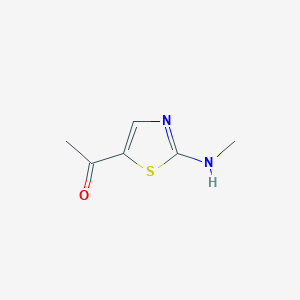

1-(2-(Methylamino)thiazol-5-yl)ethanone

Description

Significance of the Thiazole (B1198619) Heterocyclic System in Medicinal Chemistry and Drug Discovery

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govbohrium.com Its aromatic nature and the presence of heteroatoms allow for diverse chemical modifications, making it a versatile building block for developing novel therapeutic agents. nih.govglobalresearchonline.net The significance of the thiazole moiety is underscored by its presence in a wide array of natural products, such as vitamin B1 (thiamine), and numerous synthetic drugs approved by the FDA. researchgate.netnih.gov

Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, positioning them as crucial components in the search for treatments for various diseases. wisdomlib.orgsciencescholar.usmdpi.com These activities include:

Anticancer: Thiazole-containing compounds are key components in several clinically used anticancer drugs, such as Dasatinib and Dabrafenib. nih.govnih.gov They have been shown to inhibit various biological targets involved in cancer progression, including protein kinases. nih.govrsc.org

Antimicrobial: The thiazole nucleus is integral to the structure of penicillin-like antibiotics and has been incorporated into numerous synthetic agents with potent antibacterial and antifungal properties. nih.govmdpi.comnih.gov

Anti-inflammatory: Several thiazole derivatives, including Fanetizole and Meloxicam, are known for their anti-inflammatory effects. globalresearchonline.net

Neuroprotective: Thiazole-based compounds like Riluzole and Pramipexole are used in the management of neurodegenerative conditions such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease. nih.govmdpi.com Research has also explored their potential in treating Alzheimer's disease. researchgate.netnih.govnih.gov

Antiviral: The thiazole ring is a structural feature in antiviral medications like Ritonavir, which is used to treat HIV infections. bohrium.comglobalresearchonline.net

The following table highlights some FDA-approved drugs that feature the thiazole scaffold, illustrating its therapeutic importance.

| Drug Name | Therapeutic Use |

| Dasatinib | Anticancer (Leukemia) nih.govnih.gov |

| Dabrafenib | Anticancer (Melanoma) nih.govsciencescholar.us |

| Ritonavir | Antiviral (HIV) bohrium.comglobalresearchonline.net |

| Nizatidine | Anti-ulcer nih.govnih.gov |

| Pramipexole | Anti-Parkinson's nih.govnih.gov |

| Riluzole | Amyotrophic Lateral Sclerosis (ALS) globalresearchonline.netmdpi.com |

| Sulfathiazole | Antimicrobial bohrium.comnih.gov |

Overview of 1-(2-(Methylamino)thiazol-5-yl)ethanone as a Key Scaffold for Research

This compound serves as a crucial intermediate and a foundational scaffold in the synthesis of more complex, biologically active molecules. Its structure, featuring a reactive ketone group and a modifiable methylamino group on the thiazole ring, makes it an ideal starting material for chemical elaboration.

Researchers utilize this compound as a building block to construct a library of derivatives for pharmacological screening. nih.gov The synthesis of novel compounds often begins with reactions involving the acetyl group of this compound. For instance, it can undergo Claisen-Schmidt condensation with various aromatic aldehydes to produce thiazole-based chalcones. nih.gov Its bromo derivative, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, is a key precursor for creating compounds with multiple thiazole rings, which have shown enhanced therapeutic activities. nih.gov

The utility of this compound as a synthetic precursor is summarized in the table below.

| Precursor Compound | Reaction Type | Resulting Compounds | Research Focus |

| This compound | Bromination | 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one nih.govacs.org | Synthesis of multi-thiazole derivatives, kinase inhibitors nih.govacs.org |

| This compound | Claisen-Schmidt Condensation | Thiazole-based chalcones nih.govrsc.org | Anticancer, Antimicrobial agents |

| This compound | Reaction with DMF-DMA | Enaminone intermediates acs.org | Synthesis of CDK9 inhibitors acs.org |

Scope and Objectives of Academic Research on this Chemical Compound

Academic research on this compound is primarily driven by the objective of discovering novel drug candidates with improved efficacy and selectivity. The scope of this research is broad, targeting a range of therapeutic areas by synthesizing and evaluating new derivatives of this core scaffold.

The primary goal is to perform structure-activity relationship (SAR) studies. By systematically modifying the structure of this compound and observing the effects on biological activity, researchers can identify key structural features required for therapeutic action and optimize lead compounds.

The major areas of investigation for derivatives of this compound include:

Oncology: A significant focus is on the development of kinase inhibitors. Derivatives have been designed and tested as inhibitors of Cyclin-Dependent Kinases (CDKs) like CDK9 and CDK12, and Aurora kinases, which are crucial targets in cancer therapy. rsc.orgacs.orgnih.govnih.gov

Infectious Diseases: Researchers have synthesized numerous derivatives to combat antimicrobial resistance. These compounds are evaluated for their activity against a wide range of bacteria and fungi. nih.govnih.govnih.govresearchgate.net

Neurodegenerative Diseases: There is growing interest in developing thiazole-based compounds for the treatment of Alzheimer's disease. Research objectives include synthesizing derivatives that can inhibit key enzymes or protein aggregation involved in the disease's progression. nih.govnih.gov

The following table outlines the principal research objectives and the biological targets investigated using derivatives of this scaffold.

| Research Area | Primary Objective | Biological Targets Investigated |

| Oncology | Develop novel anticancer agents | Cyclin-Dependent Kinases (CDK9, CDK12), Aurora Kinases, B-RAF rsc.orgacs.orgnih.govnih.gov |

| Infectious Diseases | Discover new antimicrobial agents to overcome resistance | Various Gram-positive and Gram-negative bacteria, Fungi nih.govnih.govnih.govresearchgate.net |

| Neurodegeneration | Find potential treatments for Alzheimer's disease | Enzymes and proteins involved in Alzheimer's pathology nih.govnih.gov |

| Inflammatory Diseases | Screen for anti-inflammatory potential | Pathways involved in acute and chronic inflammation nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-(methylamino)-1,3-thiazol-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4(9)5-3-8-6(7-2)10-5/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERJPWBBSJQZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Methylamino Thiazol 5 Yl Ethanone and Its Derivatives

Foundational Synthetic Routes to the Thiazole (B1198619) Core

The construction of the thiazole nucleus is a well-established area of heterocyclic chemistry, with several named reactions providing versatile entry points to this important scaffold.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely utilized methods for the preparation of thiazole derivatives. nih.govresearchgate.net The classical approach involves the condensation reaction between an α-haloketone and a thioamide. tandfonline.com This reaction is versatile, allowing for the synthesis of a wide array of substituted thiazoles by varying the starting materials. nih.gov

The general mechanism of the Hantzsch synthesis is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring.

Numerous modifications to the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions. figshare.com These variants often involve the use of microwave irradiation, ultrasound, or various catalysts to drive the reaction forward more efficiently. researchgate.netrsc.org For instance, the synthesis of 2-aminothiazoles can be achieved through the reaction of α-haloketones with thiourea (B124793). mdpi.com

Table 1: Examples of Hantzsch Thiazole Synthesis Variants

| α-Haloketone | Thioamide/Thiourea | Conditions | Product | Reference |

| 2-Bromoacetophenone | Thiourea | Reflux in ethanol (B145695) | 2-Amino-4-phenylthiazole | mdpi.com |

| 3-Bromo-2-pentanone | Thioacetamide | Microwave irradiation | 2,4,5-Trimethylthiazole | figshare.com |

| Chloroacetone (B47974) | N-Methylthiourea | Room temperature | 2-(Methylamino)-4-methylthiazole | nih.gov |

While the Hantzsch synthesis is prevalent, other cyclization strategies offer alternative pathways to the thiazole core.

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones to form oxazoles, and with the use of a sulfur source like phosphorus pentasulfide, it can be adapted for thiazole synthesis. wikipedia.orgresearchgate.net This method is particularly useful for the synthesis of 2,5-disubstituted thiazoles. figshare.com

The Cook-Heilborn synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds. wikipedia.orgpharmaguideline.com This reaction proceeds under mild conditions and allows for the introduction of various substituents at the 2- and 4-positions of the thiazole ring. wikipedia.orgnih.gov An example is the synthesis of 2-methyl-5-aminothiazoles from the condensation of aminoacetonitrile (B1212223) and ethyldithioacetate. wikimedia.org

Synthesis of the Core 1-(2-(Methylamino)thiazol-5-yl)ethanone Structure

The synthesis of the specific target compound, this compound, can be approached through direct pathways or via the synthesis and subsequent modification of key intermediates.

A plausible direct synthetic route to this compound involves a variation of the Hantzsch synthesis using N-methylthiourea and a suitable three-carbon α,β-dicarbonyl halide equivalent. For instance, the reaction of N-methylthiourea with 3-chloro-2,4-pentanedione would be expected to yield the methylated analogue, 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (B1602948). chemicalbook.com While a specific documented synthesis of this compound from N,N-dimethyl-N'-(methylcarbamothioyl)formimidamide and chloroacetone chloride was not found in the searched literature, the principles of thiazole synthesis suggest such a reaction could be feasible, with the formimidamide serving as a masked N-methylthiourea.

A common strategy for producing derivatives of the target compound involves the synthesis of a key intermediate, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one. This intermediate is prepared through the bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole in an acidic medium. nih.gov This α-bromoketone is a versatile precursor that can be reacted with various nucleophiles to introduce a wide range of functional groups, leading to the synthesis of diverse thiazole derivatives. nih.govmdpi.com

Table 2: Synthesis of Key Intermediate and a Derivative

| Starting Material | Reagent(s) | Product | Reference |

| 5-Acetyl-4-methyl-2-(methylamino)thiazole | Bromine, Acidic medium | 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | nih.gov |

| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Heterocyclic amines, o-aminothiophenol, thiosemicarbazone derivatives | Various di-, tri-, and tetrathiazole moieties | nih.govmdpi.com |

Advanced and Environmentally Benign Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This is particularly relevant for the synthesis of thiazoles, given their importance in the pharmaceutical industry.

Advanced and green synthetic approaches for thiazole derivatives often focus on the use of alternative energy sources, such as microwave irradiation and ultrasound, to accelerate reaction rates and improve yields. petsd.orgtandfonline.com Microwave-assisted Hantzsch synthesis, for example, has been shown to significantly reduce reaction times from hours to minutes. researchgate.netjusst.org

Ultrasound-assisted synthesis is another green approach that has been successfully applied to the synthesis of thiazole derivatives. nih.govmdpi.com This method often leads to higher yields and purity of the products under milder reaction conditions. tandfonline.comnih.gov

Table 3: Comparison of Conventional and Green Synthetic Approaches for Thiazoles

| Synthetic Approach | Conditions | Advantages | Reference(s) |

| Conventional Heating | Reflux in organic solvents (e.g., ethanol) for several hours | Well-established, simple setup | mdpi.com |

| Microwave Irradiation | Microwave heating for a few minutes | Rapid reaction times, often higher yields | petsd.orgjusst.org |

| Ultrasonic Irradiation | Sonication at ambient or slightly elevated temperatures | Milder conditions, improved yields, shorter reaction times | tandfonline.comnih.gov |

| Reusable Catalysts | Use of catalysts like NiFe2O4 NPs or chitosan (B1678972) hydrogels | Catalyst can be recovered and reused, reduced waste | nih.govmdpi.com |

Microwave-Assisted Synthesis of Thiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of various thiazole derivatives. The Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring, can be significantly expedited using microwave irradiation. For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas to form N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been efficiently carried out under microwave heating. nih.govresearchgate.net This approach not only reduces the reaction time from hours to minutes but also often results in cleaner products and simpler purification procedures. nih.gov

The benefits of microwave-assisted synthesis extend to multicomponent reactions as well. A one-pot, three-component synthesis of thiazolyl-pyridazinediones has been reported, where the reaction mixture was heated in a microwave oven at 500 W and 150 °C for a mere 2 minutes, demonstrating the remarkable efficiency of this technique. mdpi.com Similarly, other studies have highlighted the use of microwave irradiation in the iodine-mediated condensation of ketones with thiourea, substantially enhancing the reaction rate and yield. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Hantzsch Thiazole Synthesis | 8 hours reflux | 30 minutes at 90°C | nih.govresearchgate.net |

| Thiazolyl-pyridazinedione Synthesis | Not reported | 2 minutes at 150°C (500W) | mdpi.com |

| Iodine-mediated Thiazole Synthesis | 12 hours | 5-6 minutes | researchgate.net |

Green Chemistry Protocols

In recent years, the principles of green chemistry have been increasingly integrated into synthetic organic chemistry to minimize environmental impact. This has led to the development of protocols that utilize environmentally benign solvents and catalysts.

Polyethylene (B3416737) glycol (PEG-400) has gained attention as a green, recyclable, and non-toxic solvent for organic reactions. mdpi.comnih.gov It has been successfully employed in the one-pot, five-component synthesis of complex thiazole derivatives. nih.govresearchgate.net The use of PEG-400 as a solvent often leads to good-to-excellent yields and allows for the easy recovery and reuse of the solvent. mdpi.com

Water, the most abundant and environmentally friendly solvent, has also been explored for the synthesis of nitrogen-containing heterocycles. mdpi.com While the solubility of organic reactants in water can be a challenge, "on-water" reactions, where the reaction occurs at the interface of the organic and aqueous phases, have proven to be effective for certain transformations.

Catalyst-free reaction conditions represent another avenue of green chemistry. The development of synthetic routes that proceed efficiently without the need for a catalyst simplifies the reaction setup and purification process, reducing waste generation.

Derivatization and Functionalization Strategies

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications are crucial for modulating the biological activity and physicochemical properties of the parent compound.

Acetyl Group Transformations and Condensation Reactions

The acetyl group at the 5-position of the thiazole ring is a versatile handle for a variety of chemical transformations.

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are precursors to a wide range of heterocyclic compounds. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. While specific examples directly involving this compound are not detailed in the provided context, the general principle is widely applicable in thiazole chemistry.

The acetyl group can react with various carbonyl compounds and amines to generate a diverse array of derivatives. For example, the reaction of the corresponding 2-bromoacetyl derivative with heterocyclic amines can lead to the formation of more complex fused heterocyclic systems. nih.gov

Modification of the Methylamino Group and Thiazole Ring Positions

The methylamino group at the 2-position of the thiazole ring and other positions on the ring itself are amenable to functionalization.

The synthesis of 2-substituted amino thiazole derivatives has been a subject of interest due to their potential anti-inflammatory activities. nih.gov Modifications at this position can significantly influence the biological profile of the molecule.

Furthermore, the thiazole ring can be functionalized at other available positions. For instance, bromination of the acetyl group at the 5-position furnishes a key intermediate, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, which can be further reacted with various nucleophiles to introduce new functionalities. nih.gov

N-Acylation and Carbamate (B1207046) Formation

The secondary amine of the 2-(methylamino) group in this compound is a primary site for nucleophilic attack, making it readily susceptible to acylation and carbamate formation. These reactions are fundamental for modifying the compound's electronic and steric properties.

N-Acylation is typically achieved by treating the parent compound with acylating agents such as acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. nih.gov This reaction converts the methylamino group into a more complex amide functionality. A variety of acyl groups, including both aromatic and aliphatic moieties, can be introduced, leading to a diverse library of N-acyl-2-(methylamino)thiazole derivatives. mdpi.com The introduction of different amide bonds is a common strategy in structural modifications to explore structure-activity relationships. nih.gov

Carbamate formation involves the reaction of the methylamino group with chloroformates or other activated carbonyl species. acs.orgorganic-chemistry.org This process yields carbamates (or urethanes), which are stable functional groups that can act as peptide bond surrogates and modulate interactions with biological targets. acs.orgnih.gov The reaction can be performed using various reagents, such as phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, which serves as a versatile carbonyl source for the selective synthesis of carbamates under mild conditions. organic-chemistry.org

| Transformation | Reagent Class | Specific Example | Resulting Functional Group |

|---|---|---|---|

| N-Acylation | Acid Chlorides | Benzoyl Chloride | Amide (N-Benzoyl) |

| N-Acylation | Acid Anhydrides | Acetic Anhydride | Amide (N-Acetyl) |

| Carbamate Formation | Chloroformates | Ethyl Chloroformate | Carbamate (N-Ethoxycarbonyl) |

| Carbamate Formation | Carbonylating Agents | Di(2-pyridyl) carbonate (DPC) | Carbamate |

Substitution at the C4-Position of the Thiazole Ring

The regioselectivity of electrophilic substitution on the thiazole ring is heavily influenced by the existing substituents. The 2-(methylamino) group is an electron-donating, activating group that directs electrophiles primarily to the C5-position. ias.ac.innih.gov Conversely, the 5-acetyl group is an electron-withdrawing, deactivating group. In the case of this compound, the C5-position is already occupied, which complicates further direct electrophilic substitution on the ring.

The C4-position is generally less reactive towards typical electrophiles compared to the C5-position in 2-aminothiazoles. ias.ac.in Direct substitution at C4 is therefore challenging and often requires potent reaction conditions or alternative strategies. One powerful method for the formylation of electron-rich aromatic and heterocyclic compounds is the Vilsmeier-Haack reaction. wikipedia.orgcambridge.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group. ijpcbs.com While this reaction is well-documented for many heterocycles, its application to specifically functionalize the C4-position of the target substrate would depend on the precise reactivity and steric factors, representing a potential but specialized route. wikipedia.orgresearchgate.net

Introduction of Halogen and Alkyl Substituents

Halogenation: The introduction of halogen atoms at the C4-position of the thiazole ring is not typically achieved by direct halogenation of the pre-formed this compound. Direct halogenation of 2-aminothiazoles with reagents like Br₂ or CuX₂ (X = Cl, Br) proceeds via an addition-elimination mechanism and overwhelmingly favors substitution at the more nucleophilic C5-position. nih.govrsc.org Since this position is blocked in the target molecule, alternative synthetic routes are necessary. A more viable strategy involves constructing the thiazole ring with the C4-halogen already in place. This can be accomplished through a modified Hantzsch synthesis. For instance, using a 2-aminothiazol-4(5H)-one (pseudothiohydantoin) intermediate, the C4-position can be halogenated under Appel-related conditions, followed by the introduction of the C5-acetyl group. nih.gov

Alkylation: Similar to halogenation, direct Friedel-Crafts alkylation at the C4-position is synthetically challenging due to the directing effects of the existing substituents. The most common and effective method for introducing an alkyl group at the C4-position is through the initial Hantzsch thiazole synthesis. By selecting an appropriately substituted β-dicarbonyl compound as a starting material, the desired C4-alkyl group can be incorporated from the outset. For example, reacting a substituted thiourea with 3-chloro-2,4-pentanedione would yield a 4-methylthiazole (B1212942) core. mdpi.com

| Substituent | Methodology | Key Reagents/Strategy | Rationale |

|---|---|---|---|

| Formyl (-CHO) | Vilsmeier-Haack Reaction | POCl₃ / DMF | Powerful formylation of electron-rich positions; potential for C4-substitution. ijpcbs.com |

| Halogen (Cl, Br, I) | Synthesis from C4-functionalized precursors | Start with 2-aminothiazol-4(5H)-one, then halogenate | Direct halogenation favors the blocked C5-position. nih.govnih.govrsc.org |

| Alkyl (e.g., -CH₃) | Incorporation during Hantzsch synthesis | Use of α-halo-β-dicarbonyl compounds | Direct alkylation is inefficient; building the ring with the group is preferred. mdpi.com |

Formation of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic acetyl group, makes it an excellent precursor for the synthesis of various fused heterocyclic systems.

Imidazo[2,1-b]thiazole (B1210989) Derivatives

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, and its synthesis is efficiently achieved starting from 2-aminothiazole (B372263) derivatives. mdpi.com The most common method involves the condensation of the 2-aminothiazole moiety with α-halocarbonyl compounds, such as α-bromoketones. researchgate.netresearchgate.net

In this reaction, the this compound acts as the 2-aminothiazole component. The reaction mechanism is believed to proceed via an initial nucleophilic attack of the thiazole ring nitrogen (N-3) on the electrophilic carbon of the α-haloketone, forming a quaternary ammonium (B1175870) salt intermediate. This is followed by an intramolecular cyclization where the exocyclic 2-methylamino group attacks the carbonyl carbon, and subsequent dehydration yields the aromatic imidazo[2,1-b]thiazole ring system. nih.govasianpubs.org This versatile reaction allows for the synthesis of a wide range of substituted imidazo[2,1-b]thiazoles by varying the α-haloketone reactant. nih.govnih.gov

| Starting Material | Reactant | Resulting Fused System | General Structure |

|---|---|---|---|

| This compound | α-Bromoketones (R-CO-CH₂Br) | Substituted 1-(Imidazo[2,1-b]thiazol-5-yl)ethanone | A five-membered imidazole (B134444) ring fused to the thiazole. |

| This compound | Phenacyl Bromide | 1-(2-Methyl-3-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | Phenyl-substituted imidazo[2,1-b]thiazole. |

Thiazolo[3,2-a]pyridine and Related Structures

The synthesis of the thiazolo[3,2-a]pyridine core involves the annulation of a pyridine ring onto the thiazole scaffold. researchgate.net This is often accomplished through multi-component reactions where the 2-aminothiazole serves as the key nitrogen-containing building block. nih.govrsc.org

A common strategy involves the reaction of this compound with an aldehyde and an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. researchgate.net The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate. The 2-methylamino group of the thiazole then undergoes a Michael addition to this intermediate, followed by intramolecular cyclization and subsequent aromatization (often via tautomerization or oxidation) to furnish the fused thiazolo[3,2-a]pyridine system. nih.gov

Pyrimidine-Fused Thiazole Derivatives

Fusing a pyrimidine (B1678525) ring to the thiazole core yields thiazolopyrimidines, a class of compounds with significant pharmacological interest. researchgate.net The synthesis can be approached in several ways, utilizing the reactive centers of this compound.

One major pathway involves reacting the 2-methylamino group with reagents that can provide the remaining atoms for the pyrimidine ring. For example, condensation with β-ketoesters (like ethyl acetoacetate), malonic esters, or α,β-unsaturated nitriles can lead to the formation of the fused pyrimidine ring through a sequence of addition and cyclization-condensation reactions.

An alternative strategy leverages the reactivity of the 5-acetyl group. The acetyl group can first undergo a Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone (B49325) intermediate (an α,β-unsaturated ketone). This chalcone can then be reacted with a binucleophile such as guanidine (B92328), thiourea, or urea. The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to construct the pyrimidine ring, resulting in a highly substituted thiazolo[4,5-d]pyrimidine (B1250722) derivative.

| Reactive Site Utilized | Reaction Type | Co-Reactants | Fused System |

|---|---|---|---|

| 2-(Methylamino) group | Cyclocondensation | β-Ketoesters, Malonates | Thiazolo[3,2-a]pyrimidinone |

| 5-Acetyl group (via chalcone) | Cyclocondensation | Aromatic Aldehyde, then Guanidine/Urea | Thiazolo[4,5-d]pyrimidine |

Synthesis of Multi-Thiazole Ring Systems (e.g., Dithiazoles, Trithiazoles, Tetrathiazoles)

The construction of molecules containing multiple thiazole rings, such as dithiazoles, trithiazoles, and tetrathiazoles, often utilizes a brominated derivative of this compound as a key starting material. A common precursor, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, serves as a versatile building block for these complex heterocyclic systems. nih.gov

The synthesis of these multi-thiazole structures is achieved by reacting the α-bromoketone derivative with various nucleophiles, including heterocyclic amines and thiosemicarbazone derivatives. nih.gov For instance, the reaction between 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one and 2-aminothiazole in refluxing ethanol can yield a dithiazole system. nih.gov Similarly, reacting the same brominated precursor with different thiosemicarbazone derivatives in dioxane with triethylamine (B128534) as a catalyst leads to the formation of molecules incorporating di-, tri-, and even tetrathiazole moieties. nih.gov These reactions provide a straightforward pathway to elaborate on the initial thiazole structure, linking it to additional thiazole rings to build larger, more complex molecules. nih.gov

Reaction Conditions and Catalysis in Synthesis

The successful synthesis of thiazole derivatives is highly dependent on carefully controlled reaction conditions, including the choice of solvent, temperature, and the use of specific catalysts. These factors can significantly influence reaction rates, yields, and the purity of the final products.

Solvent Effects and Temperature Control

The selection of an appropriate solvent and the regulation of temperature are critical for directing the outcome of thiazole synthesis. Different solvents can affect the solubility of reactants and intermediates, as well as influence the reaction mechanism. Temperature control is essential for managing reaction kinetics and minimizing the formation of unwanted byproducts.

| Solvent | Temperature Condition | Context of Use |

| Ethanol | Reflux | Synthesis of dithiazoles from α-bromoketones and aminothiazoles. nih.gov Also used for chalcone synthesis with potassium tert-butylate. |

| Dioxane | Not specified (likely reflux) | Synthesis of multi-thiazole systems from α-bromoketones and thiosemicarbazones. nih.gov |

| Tetrahydrofuran (THF) | Reflux | Used for Hantzsch reaction of α-halocarbonyl compounds with thioamides. |

| Water | Not specified | Employed as a green solvent in the synthesis of pyrazolyl-thiazoles catalyzed by sulfamic acid. |

| PEG-400 | 100 °C / Microwave | Acts as a green solvent for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea. |

Reactions are frequently conducted under reflux to provide the necessary activation energy and drive the reaction to completion, as seen in the use of ethanol and 1-propanol. nih.gov In contrast, some multi-component reactions are designed to proceed at room temperature, offering a more energy-efficient "green" approach.

Role of Specific Catalysts (e.g., Triethylamine, Sulfamic Acid, CuI, PEG-400)

Catalysts play a pivotal role in the synthesis of thiazole derivatives by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and improving yields. The choice of catalyst is often tailored to the specific reaction being performed.

| Catalyst | Role in Synthesis |

| Triethylamine | A base catalyst used to neutralize acidic byproducts, such as HBr, in reactions involving α-bromoketones. It facilitates the cyclization step in the formation of multi-thiazole systems. nih.gov |

| Sulfamic Acid | A mild, efficient, and reusable solid acid catalyst. It is particularly effective in one-pot, three-component syntheses of pyrazolyl-thiazoles in aqueous media, promoting green chemistry principles. |

| CuI (Copper(I) Iodide) | A versatile catalyst used in various C-H activation and cross-coupling reactions to form thiazoles. It can catalyze the direct arylation of thiazole C-H bonds and is used in multi-component reactions for building the thiazole ring. organic-chemistry.org |

| PEG-400 | Primarily a green, recyclable solvent, it can also facilitate reactions, sometimes in conjunction with microwave irradiation, to promote efficient and rapid synthesis of thiazole derivatives. |

Triethylamine is commonly employed as a base to scavenge acids generated during the reaction, such as in the reaction of α-bromoketones with thiosemicarbazones, thereby driving the equilibrium towards product formation. nih.gov

Sulfamic acid has been identified as an effective and environmentally friendly catalyst for one-pot, multi-component reactions, enabling the synthesis of complex molecules like pyrazolyl-thiazoles in water.

Copper(I) iodide (CuI) is a key catalyst in modern organic synthesis for forming C-S and C-N bonds. It is used in methods for the direct arylation of heterocycles and in multi-component strategies to construct the thiazole ring from simpler precursors. organic-chemistry.orgacs.org For example, CuI is used in click chemistry reactions to link thiazole moieties to other molecular fragments. mdpi.com

PEG-400 (Polyethylene glycol 400) serves as a non-toxic, recyclable solvent that can enhance reaction rates, particularly under microwave conditions, offering a green alternative to volatile organic solvents.

Purification and Isolation Techniques for Synthesized Compounds

The isolation and purification of the target thiazole compounds from the reaction mixture are crucial steps to obtain products of high purity. The techniques employed are largely dependent on the physical properties of the compound, such as its solubility and crystallinity.

Commonly, the crude product, if it is a solid, is first isolated by filtration . The collected solid is then washed with a suitable solvent, such as water or cold ethanol, to remove soluble impurities and unreacted starting materials.

The most prevalent method for purifying solid thiazole derivatives is recrystallization . This technique involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for effective purification. Solvents frequently mentioned in the literature for recrystallizing thiazole derivatives include:

Ethanol

1,4-Dioxane

Glacial Acetic Acid

In some procedures, after dissolving the product in an acid like glacial acetic acid, the pure compound is precipitated by adding a solution like 10% aqueous sodium acetate. The final pure product is then collected by filtration, washed with water, and dried.

For non-crystalline products or when recrystallization is ineffective, column chromatography is another powerful purification technique used to separate the desired compound from byproducts based on differential adsorption on a stationary phase like silica (B1680970) gel. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques for 1 2 Methylamino Thiazol 5 Yl Ethanone Derivatives

Comprehensive Spectroscopic Analysis

Spectroscopy is the cornerstone of molecular characterization, providing detailed insights into the electronic and vibrational states of a molecule. For derivatives of 1-(2-(Methylamino)thiazol-5-yl)ethanone, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offers a complete picture of the molecular architecture.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a typical this compound derivative, distinct signals corresponding to each type of proton are observed. The chemical shifts are influenced by the electronic environment of the protons.

Thiazole (B1198619) Ring Proton: The single proton on the thiazole ring (H-4) typically appears as a singlet in the aromatic region of the spectrum.

Methylamino Group: The N-H proton of the secondary amine gives rise to a signal that can be broad and its chemical shift is often solvent-dependent. The methyl protons (N-CH₃) appear as a singlet or a doublet, depending on coupling with the N-H proton.

Ethanone (B97240) Group: The methyl protons of the acetyl group (CO-CH₃) resonate as a sharp singlet in the aliphatic region.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The carbon of the ketone group (C=O) is highly deshielded and appears at the downfield end of the spectrum, typically in the range of 180-200 ppm.

Thiazole Ring Carbons: The carbons of the thiazole ring (C2, C4, C5) display characteristic signals in the aromatic region. The C2 carbon, bonded to two nitrogen and sulfur atoms, is typically found further downfield.

Methyl Carbons: The methyl carbons from the methylamino and acetyl groups appear at the upfield end of the spectrum.

The following table summarizes the expected chemical shift ranges for the core structure.

| Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Thiazole CH | ~7.3 - 8.0 | ~115 - 145 |

| Thiazole C -S | - | ~140 - 160 |

| Thiazole C -NH | - | ~160 - 175 |

| NH -CH₃ | Variable (broad) | - |

| NH-C H₃ | ~2.8 - 3.2 | ~25 - 35 |

| C =O | - | ~185 - 195 |

| CO-C H₃ | ~2.4 - 2.6 | ~20 - 30 |

Note: These are approximate ranges and can vary based on solvent and substitution on the thiazole ring.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. cdnsciencepub.com For this compound derivatives, key absorption bands confirm the presence of its characteristic moieties.

N-H Stretch: A moderate absorption band in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine. nih.gov

C=O Stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹ is a definitive indicator of the ketone carbonyl group. nih.govimpactfactor.org

C=N and C=C Stretches: The thiazole ring exhibits characteristic stretching vibrations for C=N and C=C bonds, which typically appear in the 1500-1650 cm⁻¹ region. cdnsciencepub.com

C-H Stretches: Aromatic C-H stretches from the thiazole ring are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3200 - 3400 | Medium |

| Ketone (C=O) | Stretch | 1650 - 1700 | Strong, Sharp |

| Thiazole Ring (C=N, C=C) | Stretch | 1500 - 1650 | Medium to Strong |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | < 3000 | Medium |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Upon ionization, the molecular ion ([M]⁺) is formed. This ion can then undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint that can help to confirm the structure of the molecule. For this compound, expected fragmentation pathways include:

Loss of a methyl group: Cleavage of the acetyl methyl group, resulting in an [M-15]⁺ peak.

Loss of the acetyl group: Alpha-cleavage of the bond between the carbonyl carbon and the thiazole ring, leading to a prominent peak corresponding to the loss of a CH₃CO• radical ([M-43]⁺).

Cleavage of the thiazole ring: The heterocyclic ring can also fragment in characteristic ways, providing further structural confirmation.

X-ray Crystallography for Definitive Structural Assignments

While spectroscopic methods provide powerful evidence for a proposed structure, X-ray crystallography offers unambiguous proof by determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique is invaluable for confirming connectivity, bond lengths, bond angles, and the absolute configuration of stereocenters.

For derivatives of this compound, a single-crystal X-ray structure analysis can definitively:

Confirm the substitution pattern on the thiazole ring, distinguishing between different regioisomers. mdpi.com

Provide exact measurements of bond lengths and angles, revealing details about electronic effects and steric strain. nih.gov

Elucidate the solid-state conformation of the molecule, showing the orientation of the methylamino and ethanone substituents relative to the thiazole ring. nih.gov

Identify and characterize intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Elucidation of Regioisomers and Stereoisomers in Complex Syntheses

The synthesis of substituted thiazoles, often achieved through methods like the Hantzsch thiazole synthesis, can potentially yield multiple regioisomers. nih.govresearchgate.net For example, the reaction of an α-haloketone with a thioamide can result in different substitution patterns on the final thiazole ring.

Spectroscopic techniques are crucial for distinguishing between these isomers. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR are particularly effective. The chemical shifts and coupling patterns of the protons and carbons on the thiazole ring are highly sensitive to the positions of the substituents. For instance, the position of the acetyl group (at C4 vs. C5) will significantly alter the chemical shift of the remaining ring proton and the adjacent ring carbons.

Nuclear Overhauser Effect (NOE) NMR: NOE experiments can establish through-space proximity between protons, helping to confirm which substituents are adjacent to one another and thus resolving the regiochemistry.

In syntheses that create stereocenters, NMR can also be used to differentiate between diastereomers, while chiral chromatography or the use of chiral resolving agents may be necessary to separate enantiomers.

Conformational Studies via Experimental and Computational Methods

The biological activity and physical properties of this compound derivatives can be influenced by their preferred three-dimensional shape or conformation. The molecule has rotational freedom around the single bonds connecting the methylamino and ethanone groups to the thiazole ring.

Experimental Methods: Techniques like variable-temperature NMR can be used to study conformational dynamics. By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers to rotation around specific bonds.

Computational Methods: Molecular mechanics and quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of a molecule. mdpi.com These calculations can identify low-energy conformers (stable shapes), predict the relative energies of different conformations, and calculate the energy barriers for interconversion between them. mdpi.com Conformational analysis can reveal, for example, whether the carbonyl group of the ethanone moiety is oriented in the same plane as the thiazole ring to maximize conjugation, or if it is twisted due to steric hindrance. mdpi.com

Chemical Reactivity and Transformations of 1 2 Methylamino Thiazol 5 Yl Ethanone

Reaction Mechanisms and Pathways for Derivatization

The derivatization of 1-(2-(methylamino)thiazol-5-yl)ethanone primarily involves reactions targeting the acetyl group and the thiazole (B1198619) ring, enabling the synthesis of a diverse array of more complex molecules. A common strategy begins with the modification of the acetyl group to introduce a reactive handle for subsequent cyclization or substitution reactions.

One of the most significant derivatization pathways commences with the bromination of the acetyl group's α-carbon in an acidic medium. nih.gov This reaction yields the highly reactive α-haloketone, 2-bromo-1-(2-(methylamino)thiazol-5-yl)ethanone, which serves as a key precursor for building fused heterocyclic systems. nih.gov The mechanism involves the acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.

This brominated intermediate is a potent electrophile and readily reacts with various nucleophiles. For instance, its reaction with heterocyclic amines like 2-aminothiazole (B372263) or o-aminothiophenol proceeds via nucleophilic substitution, where the amino or thiol group displaces the bromide ion. nih.gov This initial S-alkylation or N-alkylation is often followed by an intramolecular condensation reaction between the remaining nucleophilic group (e.g., the second amine) and the carbonyl group of the former acetyl moiety, leading to the formation of fused ring systems such as imidazothiazoles or benzothiazines. nih.gov

Another important derivatization pathway is the Claisen-Schmidt condensation. nih.gov In this base-catalyzed reaction, the enolate of this compound acts as a nucleophile, attacking an aromatic aldehyde. The subsequent dehydration of the resulting aldol (B89426) addition product yields a thiazole-based chalcone (B49325), which can undergo further reactions to produce various heterocyclic compounds. nih.gov

Table 1: Key Derivatization Reactions

| Starting Material | Reagent(s) | Reaction Type | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| This compound | Bromine, Acidic Medium | α-Halogenation | 2-Bromo-1-(2-(methylamino)thiazol-5-yl)ethanone | nih.gov |

| 2-Bromo-1-(2-(methylamino)thiazol-5-yl)ethanone | Heterocyclic amines, Thiosemicarbazones | Nucleophilic Substitution / Cyclocondensation | Di-, tri-, and tetrathiazole moieties | nih.gov |

| 2-Bromo-1-(2-(methylamino)thiazol-5-yl)ethanone | o-Aminothiophenol | S-alkylation / Intramolecular Condensation | 5-(4H-Benzo[b] pharmaguideline.comwikipedia.orgthiazin-3-yl)-N,4-dimethylthiazol-2-amine | nih.gov |

| This compound | Aromatic Aldehydes, Base | Claisen-Schmidt Condensation | Thiazole-based chalcones | nih.gov |

Functional Group Interconversions and Modifications of the Acetyl and Methylamino Groups

The acetyl and methylamino groups of this compound are primary sites for functional group interconversions, providing avenues for structural elaboration.

The acetyl group is particularly reactive. As mentioned, its α-carbon can be readily halogenated, typically with bromine, to form an α-haloketone. nih.gov This transformation is crucial as it converts the relatively unreactive methyl group of the acetyl moiety into a good leaving group, facilitating subsequent nucleophilic substitution and cyclization reactions. nih.gov The carbonyl of the acetyl group also undergoes condensation reactions. For example, it can react with hydrazides to form hydrazones. This has been demonstrated in the synthesis of N'-(2-(2-methylamino)thiazol-4-yl)acetohydrazide-hydrazones, where a derivative of the acetyl group is converted into a hydrazide-hydrazone bridge. researchgate.net Furthermore, the acetyl group can be a precursor for chalcone formation through condensation with aldehydes. nih.govresearchgate.net

The 2-(methylamino) group is a nucleophilic center. While it is part of an enamine-like system which reduces its basicity compared to a typical alkylamine, it can still undergo reactions such as acylation or alkylation under appropriate conditions. The lone pair of electrons on the nitrogen atom is integral to the electron-donating nature of the substituent, which influences the reactivity of the entire thiazole ring. Modifications at this position can be used to modulate the electronic properties and biological activity of the resulting derivatives. For instance, methylation of amino groups is known to increase metabolic stability by reducing the potential for oxidative deamination compared to primary amines. evitachem.com

Electrophilic and Nucleophilic Reactions of the Thiazole Ring System

The reactivity of the thiazole ring in this compound towards electrophiles and nucleophiles is governed by the electronic effects of its substituents. The 2-(methylamino) group is a strong electron-donating group, which activates the ring towards electrophilic substitution. Conversely, the 5-acetyl group is an electron-withdrawing group that deactivates the ring.

In general, the C5 position of the thiazole ring is the most electron-rich and is the preferred site for electrophilic attack. pharmaguideline.com However, in the target molecule, this position is already substituted. The activating effect of the 2-(methylamino) group directs electrophiles primarily to the C4 position. The electron-donating effect of the sulfur atom also contributes to the nucleophilicity of the ring. pharmaguideline.com Therefore, electrophilic substitution reactions, such as halogenation or nitration, would be expected to occur at the C4 position.

The thiazole ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 position. pharmaguideline.com The presence of the electron-donating methylamino group at C2 would typically disfavor nucleophilic attack at this site. However, deprotonation at C2 using strong organolithium bases can occur, rendering this position nucleophilic for reactions with various electrophiles. pharmaguideline.comwikipedia.org Halogen atoms attached to the thiazole ring can be displaced by nucleophiles. pharmaguideline.com While the parent compound does not have a halogen on the ring, derivatives synthesized via electrophilic halogenation at C4 could undergo subsequent nucleophilic substitution.

Table 2: Predicted Reactivity of the Thiazole Ring

| Position | Electronic Nature | Predicted Reactivity | Influencing Factors | Reference |

|---|---|---|---|---|

| C2 | Electron-deficient (generally), but substituted with electron-donating group | Susceptible to deprotonation by strong bases. Nucleophilic attack is generally disfavored due to the -NHMe group. | Ring nitrogen, -NHMe group | pharmaguideline.comwikipedia.org |

| C4 | Activated | Most likely site for electrophilic substitution. | Activating effect of the 2-(methylamino) group. | pharmaguideline.com |

| C5 | Deactivated and Substituted | Unavailable for electrophilic substitution. | Deactivating effect of the acetyl group; already substituted. | pharmaguideline.com |

Role as a Versatile Synthetic Building Block in Heterocyclic Synthesis

This compound, and particularly its α-bromo derivative, is a valuable building block for the synthesis of complex, fused heterocyclic systems. researchgate.netwjrr.org Its utility stems from the presence of multiple reaction sites that can be selectively targeted to construct new rings.

The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring itself, reacting α-haloketones with thioamides. wikipedia.orgresearchgate.net In a similar vein, the α-bromo derivative of this compound acts as the α-haloketone component in reactions to build upon the existing thiazole core. This strategy is central to creating molecules with multiple thiazole units or for fusing other heterocyclic rings onto the thiazole scaffold. nih.gov

Examples of its application include:

Synthesis of Imidazo[2,1-b]thiazoles: Reaction of 2-bromo-1-(2-(methylamino)thiazol-5-yl)ethanone with 2-aminothiazole derivatives leads to the formation of fused imidazothiazole systems. nih.gov

Synthesis of Benzothiazines: Condensation with o-aminothiophenol yields benzothiazine-thiazole hybrids through a sequence of S-alkylation and intramolecular cyclization. nih.gov

Formation of Pyrroles and Thiophenes: Related chloroacetamido-thiazoles have been used as synthons for reactions with various nucleophiles to generate thiazoles linked to furan, pyrrole, and thiophene (B33073) rings. nih.gov

Construction of Triazole-fused Systems: The compound serves as a precursor for imidazotriazole-incorporated thiazoles, demonstrating its utility in assembling complex nitrogen-rich heterocycles. nih.gov

The ability to use this compound to construct a variety of other heterocyclic frameworks, such as pyrazoles, pyrimidines, and oxazepines, highlights its importance as a versatile intermediate in medicinal and materials chemistry. wjrr.org

Pharmacological Profile and Biological Activities of 1 2 Methylamino Thiazol 5 Yl Ethanone Derivatives

Antimicrobial Efficacy

The thiazole (B1198619) nucleus is a versatile scaffold known for its presence in various antimicrobial agents. jchemrev.com Derivatives of 1-(2-(methylamino)thiazol-5-yl)ethanone have been extensively studied for their potential to combat a wide array of microbial pathogens, including both bacteria and fungi. Their amphiphilic nature may facilitate their integration into microbial cell membranes, leading to cytoplasmic leakage and cell death. mdpi.com

Antibacterial Spectrum and Potency against Gram-Positive Bacteria

Derivatives of this compound have demonstrated significant efficacy against a variety of Gram-positive bacteria. nih.gov Studies involving the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines and thiosemicarbazones have yielded compounds with notable antibacterial properties. nih.gov

Research has shown that newly synthesized compounds derived from 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (B1602948) exhibit antibacterial properties superior to standard antibiotics like ampicillin (B1664943) and, in many instances, streptomycin. One study highlighted a derivative that was more active than the standard, amphotericin B, against Staphylococcus epidermidis. nih.gov

Specific Gram-positive strains that have been tested include:

Staphylococcus aureus

Methicillin-resistant Staphylococcus aureus (MRSA)

Staphylococcus epidermidis

Streptococcus pyogenes

Enterococcus faecalis

Bacillus cereus

In one study, isatin-decorated thiazole derivatives showed potent activity against MRSA. nih.gov Another study found that certain thiazole-quinolinium derivatives were effective against vancomycin-resistant Enterococcus. rsc.org Thiazole derivatives have also shown potent activity against S. pyogenes and S. epidermidis with low Minimum Inhibitory Concentration (MIC) values. nih.govacs.org Furthermore, research has indicated that B. cereus is particularly sensitive to certain new thiazole derivatives. nih.gov

Antibacterial Activity of Thiazole Derivatives against Gram-Positive Bacteria

| Derivative Class | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| Derivatives of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone | General Gram-positive | Better than ampicillin and streptomycin | nih.gov |

| Imidazotriazole-thiazole hybrid | Staphylococcus epidermidis | Exceeded activity of amphotericin B | nih.gov |

| Isatin-decorated thiazoles | MRSA | Potent activity | nih.gov |

| Benzothiazole ethyl ureas | Streptococcus pyogenes | MIC: 0.06 μg/mL | nih.govacs.org |

| Benzothiazole ethyl ureas | Staphylococcus epidermidis | MIC: 0.03 μg/mL | nih.govacs.org |

| Heteroaryl(aryl) thiazoles | Bacillus cereus | Most sensitive bacterium in the study | nih.gov |

Antibacterial Spectrum and Potency against Gram-Negative Bacteria

The efficacy of this compound derivatives extends to Gram-negative bacteria, although activity can be more variable compared to Gram-positive strains. researchgate.net The outer membrane of Gram-negative bacteria often presents a significant barrier to antimicrobial agents. nih.gov

Key Gram-negative pathogens tested include:

Escherichia coli

Pseudomonas aeruginosa

Some thiazole derivatives have demonstrated potent activity against E. coli. For instance, newly synthesized isatin-decorated thiazole derivatives have shown significant antimicrobial effects against this bacterium. nih.gov However, in other studies, E. coli has been found to be among the most resistant strains to certain thiazole compounds. nih.gov The effectiveness can be influenced by factors such as efflux pumps; testing against knockout strains (e.g., ΔtolC) has shown improved antibacterial effects for some derivatives. nih.gov

Similarly, activity against P. aeruginosa has been observed. Some thiazole derivatives have shown moderate to good activity against resistant strains of P. aeruginosa, in some cases outperforming the reference drug ampicillin. mdpi.com

Antibacterial Activity of Thiazole Derivatives against Gram-Negative Bacteria

| Derivative Class | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| Isatin-decorated thiazoles | Escherichia coli | Potent antimicrobial activity | nih.gov |

| Heteroaryl(aryl) thiazoles | Escherichia coli | Most resistant bacterium in the study | nih.gov |

| Heteroaryl(aryl) thiazoles | Resistant Pseudomonas aeruginosa | Higher potential than ampicillin | mdpi.com |

Antifungal Spectrum and Potency

In addition to antibacterial effects, derivatives of this compound have shown significant promise as antifungal agents. nih.gov Research indicates that their antifungal activity can be superior to their antibacterial effects. nih.gov Some synthesized derivatives have displayed antifungal properties that surpass those of standard drugs like bifonazole (B1667052) and ketoconazole. nih.gov

A broad range of fungal species has been tested for susceptibility to these compounds, including:

Candida albicans

Candida krusei

Aspergillus niger

Aspergillus clavatus

Penicillium marneffei

Aspergillus fumigatus

Geotrichum candidum

Fusarium sporotrichoides

Studies on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives revealed very strong antifungal activity against clinical isolates of C. albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.008 µg/mL. nih.gov Other research has found that certain isatin-decorated thiazoles have antifungal activities against C. albicans equivalent to the reference drug Nystatin. nih.gov Hydrazone derivatives of thiazoles have also shown promising activity against Cryptococcus neoformans and C. albicans. bioorganica.com.ua

Antifungal Activity of Thiazole Derivatives

| Derivative Class | Fungal Strain | Activity Noted (MIC) | Reference |

|---|---|---|---|

| Derivatives of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone | General fungi | Better than bifonazole and ketoconazole | nih.gov |

| Heteroaryl(aryl) thiazoles | Various fungi | MIC range: 0.06–0.47 mg/mL | nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Candida albicans | 0.008–7.81 µg/mL | nih.gov |

| Isatin-decorated thiazoles | Candida albicans | Equivalent to Nystatin | nih.gov |

| Aromatic aldehyde 1,3-thiazol-2-yl hydrazones | Cryptococcus neoformans | As low as 0.5 μg/ml | bioorganica.com.ua |

| Aromatic aldehyde 1,3-thiazol-2-yl hydrazones | Candida albicans | 16 μg/ml | bioorganica.com.ua |

Mechanistic Investigations of Antimicrobial Action

The mechanisms through which thiazole derivatives exert their antimicrobial effects are multifaceted and a subject of ongoing research. One of the primary modes of action involves the inhibition of essential bacterial enzymes. nih.gov

Enzyme Inhibition: A key target for many thiazole-based antimicrobials is the type II topoisomerase system in bacteria, which includes DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.govacs.org These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. nih.gov Molecular docking studies have suggested that thiazole derivatives can bind to the ATP-binding site of these enzymes. nih.gov For example, docking studies on certain heteroaryl(aryl) thiazole derivatives pointed towards the inhibition of E. coli MurB enzyme as a probable mechanism of action. mdpi.com Another potential target is the bacterial cell division protein FtsZ; some thiazole-quinolinium derivatives have been shown to disrupt FtsZ assembly, leading to cell elongation and death. rsc.org

Research on Counteracting Microbial Resistance

The rise of antimicrobial resistance (AMR) is a critical global health issue, and thiazole derivatives are being investigated for their potential to overcome resistance mechanisms. mdpi.com Their ability to act on different microbial targets makes them promising candidates for developing new drugs against resistant strains. nih.gov

Several studies have shown that derivatives of this compound are effective against drug-resistant bacteria. For example, some derivatives have demonstrated higher potency than ampicillin against resistant strains of MRSA, P. aeruginosa, and E. coli. mdpi.com The development of thiazole-based compounds that can inhibit or disrupt biofilm formation is another important area of research. Biofilms are communities of bacteria that are notoriously resistant to conventional antibiotics. Certain thiazole derivatives have shown the ability to prevent biofilm formation by S. aureus and even disrupt pre-formed biofilms. acs.org

Anticancer Potential

Beyond their antimicrobial properties, derivatives of this compound have emerged as a promising class of compounds with significant anticancer activity. nih.gov The 2-aminothiazole (B372263) scaffold, in particular, is found in several potent antitumor agents. researchgate.net

Research has explored the cytotoxic effects of these derivatives against a wide range of human cancer cell lines, including those from leukemia, breast, lung, colon, melanoma, ovarian, and renal cancers. researchgate.net For instance, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, which can be synthesized from a 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone precursor, are highly active inhibitors of cyclin-dependent kinase 9 (CDK9). acs.org Inhibition of CDK9 can reduce the expression of anti-apoptotic proteins and trigger cell death in cancer cells. acs.org

In other studies, novel thiazole derivatives have shown potent inhibitory activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with some compounds exhibiting lower IC50 values (indicating higher potency) than the standard drug Staurosporine. mdpi.com Furthermore, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives showed good inhibitory activity against the A-549 lung cancer cell line. mdpi.com

Anticancer Activity of Thiazole Derivatives

| Derivative Class | Cancer Cell Line | Mechanism/Activity Noted | Reference |

|---|---|---|---|

| Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | Various human cancer cell lines | Potent CDK9 inhibitors, trigger apoptosis | acs.org |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast), HepG2 (Liver) | IC50 values lower than Staurosporine | mdpi.com |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | A-549 (Lung) | Good inhibitory activity (up to 48%) | mdpi.com |

Cytotoxic Activity against Various Human Cancer Cell Lines

Research has demonstrated that derivatives based on the thiazole framework exhibit significant cytotoxic activity against a wide array of human cancer cell lines. The efficacy of these compounds is often evaluated by their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cancer cells.

Newly synthesized thiazole derivatives have shown potent activity against breast cancer (MCF-7), liver cancer (HepG2), and other cell lines. mdpi.com For instance, one study found that compound 4c , a 2-[2-[3-substituted-4-hydroxy benzylidene] hydrazinyl]-thiazole-4[5H]-one, was particularly effective against MCF-7 and HepG2 cells, with IC50 values of 2.57 µM and 7.26 µM, respectively. mdpi.com In another study, novel bis-thiazole derivatives were screened against five cancer cell lines, with compound 5c showing exceptional potency against the cervical cancer cell line (HeLa) with an IC50 value of 0.6 nM, and compound 5f being highly active against an ovarian cancer cell line (KF-28) with an IC50 of 6 nM. frontiersin.org

Furthermore, 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives have been evaluated for their in vitro cytotoxicity. nih.gov Specifically, 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1) and 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3) demonstrated significant cytotoxic activity against both human ovarian cancer cells (A2780) and human cervical cancer cells (HeLa). nih.gov The IC50 values for compound 1 were 11.6 µM against A2780 and 22.4 µM against HeLa cells, while compound 3 had IC50 values of 12.4 µM and 19.4 µM, respectively. nih.gov

The cytotoxic potential of these derivatives is not limited to these examples. Studies have consistently shown that modifications to the thiazole core can lead to compounds with potent activity against various cancer cell lines, including colon carcinoma (HCT-116), lung cancer (A549), and leukemia (HL-60). nih.govmdpi.com

| Compound Type/Name | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 4c (Thiazole-4[5H]-one derivative) | MCF-7 (Breast) | 2.57 ± 0.16 µM | mdpi.com |

| Compound 4c (Thiazole-4[5H]-one derivative) | HepG2 (Liver) | 7.26 ± 0.44 µM | mdpi.com |

| Compound 5c (Bis-Thiazole derivative) | HeLa (Cervical) | 0.00065 µM (0.6 nM) | frontiersin.org |

| Compound 5f (Bis-Thiazole derivative) | KF-28 (Ovarian) | 0.0061 µM (6.1 nM) | frontiersin.org |

| Compound 5e (Bis-Thiazole derivative) | MCF-7 (Breast) | 0.6648 µM | frontiersin.org |

| Indolyl-hydrazinyl-thiazole (Compound 1) | A2780 (Ovarian) | 11.6 µM | nih.gov |

| Indolyl-hydrazinyl-thiazole (Compound 1) | HeLa (Cervical) | 22.4 µM | nih.gov |

| Indolyl-hydrazinyl-thiazole (Compound 3) | A2780 (Ovarian) | 12.4 µM | nih.gov |

| Indolyl-hydrazinyl-thiazole (Compound 3) | HeLa (Cervical) | 19.4 µM | nih.gov |

Targeted Mechanisms of Action

The anticancer effects of this compound derivatives are often mediated by their interaction with specific molecular targets crucial for cancer cell survival and proliferation.

A primary mechanism is the inhibition of Cyclin-Dependent Kinase 9 (CDK9). rsc.orgmdpi.com CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which activates RNA Polymerase II by phosphorylating its C-terminal domain. nih.govnih.gov This activation is essential for the transcription of short-lived anti-apoptotic proteins that are overexpressed in many cancers. mdpi.comconsensus.app

By inhibiting CDK9, these thiazole derivatives prevent the phosphorylation of RNA Polymerase II, thereby halting transcriptional elongation. nih.govsemanticscholar.org This leads to the rapid downregulation of critical survival proteins, most notably the anti-apoptotic protein Mcl-1. nih.govsemanticscholar.org Mcl-1 is a member of the Bcl-2 family, and its suppression is a key event that pushes cancer cells towards apoptosis. nih.gov The dependency of many aggressive cancers, such as MYC-driven lymphomas, on continuous Mcl-1 transcription makes CDK9 a highly attractive therapeutic target. nih.govnih.gov

Studies on 4-(thiazol-5-yl)-2-(phenylamino) pyrimidine (B1678525) derivatives have provided molecular insights into their high binding affinity and selectivity for CDK9 over other homologous kinases like CDK2. rsc.org This targeted inhibition of the CDK9/Mcl-1 axis represents a rational pharmacologic approach to disrupt the transcriptional machinery upon which cancer cells depend. nih.govsemanticscholar.org

Induction of Apoptosis in Cancer Cells

A major consequence of the targeted inhibition of survival pathways is the induction of apoptosis, or programmed cell death, in cancer cells. Derivatives of this compound have been shown to trigger this process through multiple intrinsic and extrinsic pathways.

Evidence for apoptosis includes DNA fragmentation and the activation of caspases, which are the executive enzymes of apoptosis. nih.govmdpi.com For example, the cytotoxic activity of certain 1,3-thiazole incorporated phthalimide (B116566) derivatives has been directly linked to their ability to induce apoptosis, as confirmed by DNA fragmentation assays and the measurement of caspase-3 activity. nih.gov

Further investigations have revealed that these compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com The intrinsic pathway is often initiated by a reduction in the mitochondrial membrane potential, leading to the release of cytochrome C and the activation of caspase-9. mdpi.com This process can be influenced by changes in the expression of key apoptotic proteins such as the tumor suppressor p53 and the pro-apoptotic protein Bax. mdpi.com The extrinsic pathway involves the activation of caspase-8 and caspase-10. mdpi.com The ability of these thiazole derivatives to activate a cascade of caspases (including caspases 7, 8, 9, and 10) underscores their potent pro-apoptotic capabilities in cancer cells. mdpi.com

Selectivity Profiles against Different Kinase Targets

While potent, the therapeutic utility of a kinase inhibitor also depends on its selectivity. Designing inhibitors that target a specific kinase while sparing other, structurally similar kinases is a significant challenge due to the high sequence identity in their binding pockets. rsc.org

Derivatives of the thiazole scaffold have shown varied and, in some cases, highly selective kinase inhibition profiles. For instance, extensive structure-activity relationship (SAR) studies led to the development of Dasatinib, a potent pan-Src family kinase inhibitor based on a 2-aminothiazole template. nih.gov

In the context of CDK inhibition, certain 4-(thiazol-5-yl)-2-(phenylamino) pyrimidine derivatives have demonstrated remarkable selectivity for CDK9. rsc.org Molecular modeling studies suggest that this selectivity is governed by conformational changes in the glycine-rich loop (G-loop) of the kinase and variations in van der Waals interactions between the inhibitor and the enzyme. rsc.org This structural understanding is crucial for the rational design of new derivatives with even greater specificity, which can help minimize off-target effects. The ability to fine-tune the structure of the thiazole core and its substituents allows for the modulation of activity against a range of kinases, including Aurora kinases, protein kinase C (PKC), and Fer kinase, making this scaffold highly versatile for developing targeted cancer therapies. researchgate.netnih.govbiointerfaceresearch.com

Neuropharmacological Activities

Beyond their application in oncology, thiazole derivatives have been explored for their potential in treating neurological disorders.

Anticonvulsant Properties

Several classes of thiazole and thiazolidinone derivatives have demonstrated significant anticonvulsant activity in preclinical models. mdpi.combiointerfaceresearch.com Their efficacy is commonly assessed in models of chemically or electrically induced seizures, such as the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests. biointerfaceresearch.comnih.govresearchgate.net

For example, a series of novel thiazolidin-4-one substituted thiazoles displayed varying degrees of protection against seizures in both the MES and scPTZ models. biointerfaceresearch.com In one study, 2-aryl-3-[(2-furyl)carbonyl]amino-5-methyl-4-thiazolidinones showed notable protection against pentylenetetrazole-induced seizures. nih.gov The anticonvulsant activity is sensitive to the chemical substituents on the thiazole and thiazolidinone rings, indicating that specific structural features are required for optimal efficacy. mdpi.comnih.gov While the precise mechanism is still under investigation for many derivatives, some are thought to act by modulating ion channels, such as voltage-gated sodium and calcium channels, or by interacting with GABA-ergic systems. nih.govresearchgate.net

Explorations in Neurodegeneration Models

The 1,3-thiazole scaffold is also being investigated for its therapeutic potential in chronic neurodegenerative diseases like Alzheimer's disease. nih.gov The pathology of these diseases often involves complex factors, including neuroinflammation, oxidative stress, and the formation of protein aggregates. nih.gov

A series of substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones were synthesized and evaluated for their potential in treating Alzheimer's disease. nih.gov One promising compound, 10c , exhibited both acute and chronic anti-inflammatory activity. nih.gov In an aluminum chloride-induced Alzheimer's disease model in rats, treatment with compound 10c led to improved performance in behavioral tests, suggesting an amelioration of amnesic symptoms. nih.gov Furthermore, the compound showed significant antioxidant and neuroprotective effects, highlighting the multi-target potential of thiazole derivatives in addressing the multifaceted nature of neurodegeneration. nih.govnih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have demonstrated notable potential in mitigating inflammation and pain. The thiazole nucleus is a key pharmacophore in many biologically active compounds, and its modification has led to the development of potent anti-inflammatory agents. nih.gov

The anti-inflammatory activity of these derivatives has been frequently evaluated using the carrageenan-induced paw edema model in rats, a standard and reliable method for assessing acute inflammation. researchgate.netnih.govnih.gov In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). researchgate.net The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group.

For instance, a series of 1,2-bis[2-(alkyl/arylamino)-4-alkyl/aryl-1,3-thiazol-5-yl]ethane-1,2-diones, which are derivatives of the core structure, were synthesized and tested for their anti-inflammatory properties. nih.gov Several of these compounds exhibited significant anti-inflammatory activity. nih.gov Notably, compounds with bulky and lipophilic groups at the 2 and 2' positions of the thiazole rings showed excellent results. nih.gov

| Compound Code | R Group | R1 Group | % Protection (at 100 mg/kg b.w.) |

|---|---|---|---|

| G-1 | CH3 | CH3 | 14 ± 7 |

| G-3 | - | - | Good Activity |

| G-6 | - | - | Good Activity |

| G-17 | - | - | Good Activity |

| G-20 | - | - | Good Activity |

| G-23 | - | - | Good Activity |

The anti-inflammatory effects of this compound derivatives are often attributed to their ability to modulate key inflammatory pathways. The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.govmdpi.com

Several thiazole derivatives have been investigated as inhibitors of COX and LOX enzymes. nih.gov For example, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their inhibitory potential against COX-1 and COX-2 enzymes, with one compound identified as a potent and selective COX-2 inhibitor. nih.gov Dual inhibitors of COX and 5-LOX, such as licofelone, have also been developed, highlighting the therapeutic potential of targeting both pathways. nih.gov

Furthermore, some derivatives have been shown to influence the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov However, in one study, representative examples of 1,2-bis[5-thiazolyl]ethane-1,2-diones did not have a significant effect on TNF-α release from human peripheral blood mononuclear cells. nih.gov This suggests that the anti-inflammatory mechanism of these specific derivatives may not primarily involve the inhibition of TNF-α.

Immunomodulatory Effects